

"Citronellyl tiglate" synthesis from citronellol and tiglic acid

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Compound of Interest

Compound Name: Citronellyl tiglate

Cat. No.: B1584324

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Synthesis of Citronellyl Tiglate: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of **citronellyl tiglate**, an important ester with applications in the fragrance and flavor industries. The document details the chemical properties of the reactants and the product, and presents two primary synthesis methodologies: the mild and efficient Steglich esterification, and the classic Fischer-Speier esterification with azeotropic water removal. Detailed experimental protocols, quantitative data, and safety information are provided for each method. Additionally, reaction pathways and experimental workflows are visualized to aid researchers, scientists, and drug development professionals in the practical application of these synthetic routes.

Introduction

Citronellyl tiglate, the ester formed from the condensation of citronellol and tiglic acid, is a valuable compound known for its rosy, fruity, and herbaceous aroma.^[1] It finds use in the formulation of various fragrances and as a flavoring agent. This guide focuses on the chemical synthesis of **citronellyl tiglate**, providing detailed protocols for two effective methods.

1.1. Reactant and Product Profile

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

Compound	Structure	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)	Solubility	CAS Number
Citronellol	C ₁₀ H ₂₀ O	156.27	225	~0.855	Insoluble in water; soluble in alcohol	106-22-9
Tiglic Acid	C ₅ H ₈ O ₂	100.12	198.5	~1.019	Slightly soluble in water; soluble in ethanol, ether	80-59-1
Citronellyl Tiglate	C ₁₅ H ₂₆ O ₂	238.37	144-145 @ 9 mmHg[1]	~0.903 @ 25°C[1]	Insoluble in water; soluble in alcohol[2]	24717-85-9

Synthetic Methodologies

Two primary methods for the synthesis of **citronellyl tiglate** are presented: Steglich esterification and Fischer-Speier esterification with azeotropic distillation.

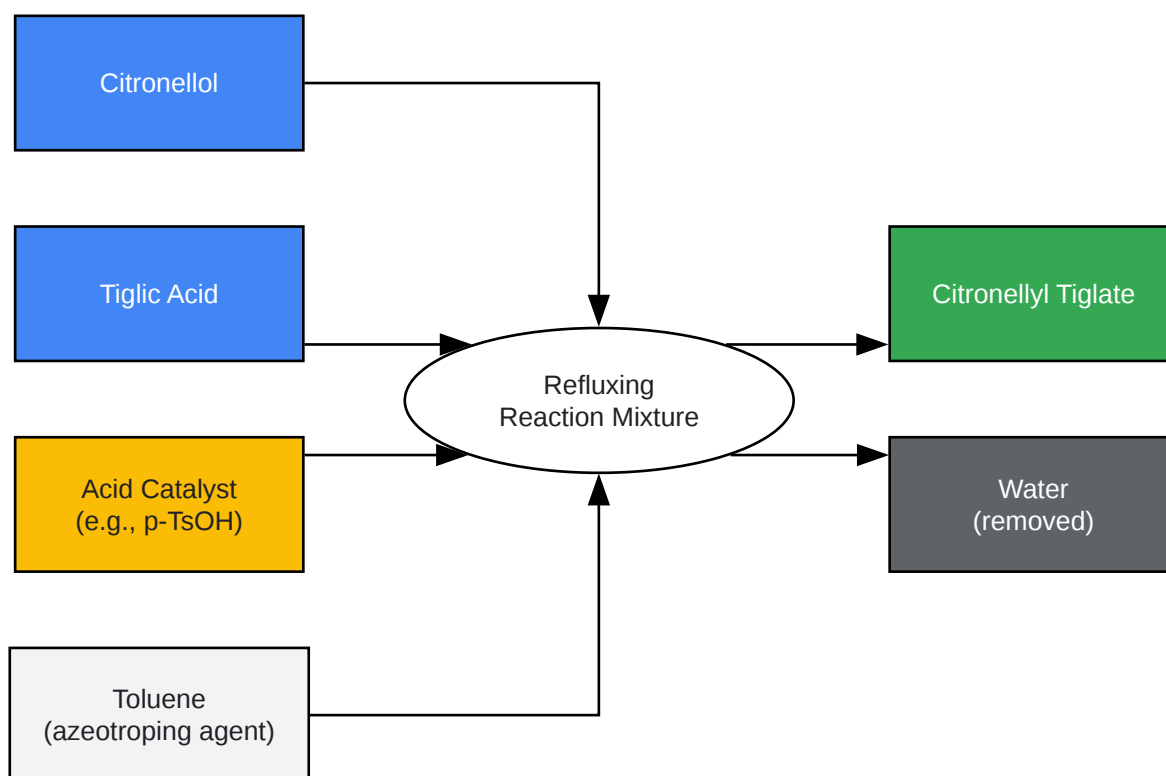
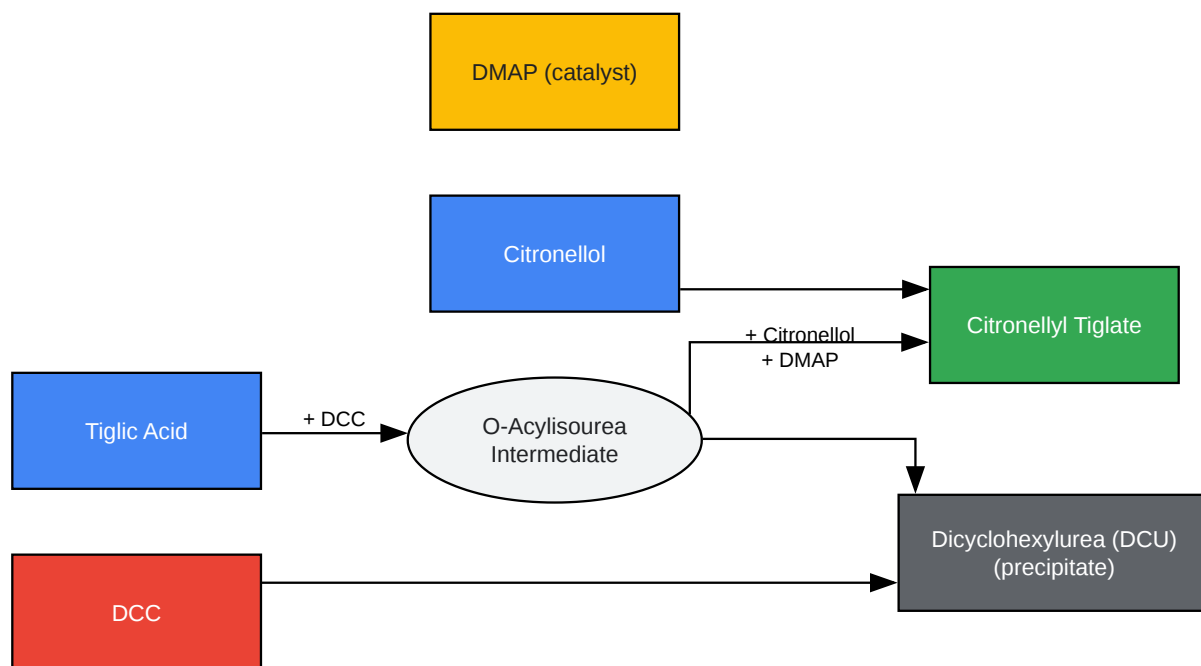
2.1. Steglich Esterification

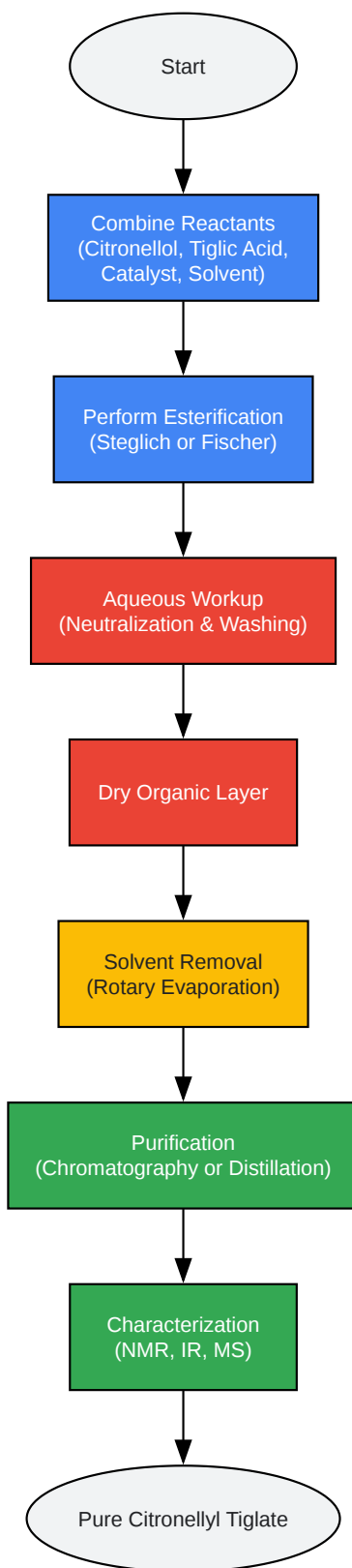
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for sensitive substrates as it proceeds under neutral conditions at room temperature.[3][4]

Reaction Pathway

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the

DMAP catalyst, to yield the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration.[3][5]





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